1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride
Description
This compound is a pyridine derivative with a methanamine group at position 2 and three substituents: bromo (position 5), chloro (position 6), and methyl (position 4). Its molecular formula is C₈H₉BrCl₂N₂, and it exists as a hydrochloride salt, enhancing solubility in polar solvents.
Properties
CAS No. |
2703781-20-6 |
|---|---|
Molecular Formula |
C7H9BrCl2N2 |
Molecular Weight |
271.97 g/mol |
IUPAC Name |
(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H8BrClN2.ClH/c1-4-2-5(3-10)11-7(9)6(4)8;/h2H,3,10H2,1H3;1H |
InChI Key |
OGKXBELRFVDOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Br)Cl)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination at Position 5
Electrophilic bromination is typically achieved using -bromosuccinimide (NBS) or molecular bromine. For example, in the synthesis of analogous compounds, NBS in dichloromethane (DCM) and acetonitrile (MeCN) at 0°C to room temperature selectively brominates the pyridine ring at the meta position relative to electron-withdrawing groups.
Procedure :
-
Dissolve 4-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous DCM.
-
Add NBS (1.1 eq) in DCM/MeCN (2:1) dropwise at 0°C under inert atmosphere.
-
Stir at room temperature for 3–6 hours.
-
Quench with water, extract with DCM, and purify via flash chromatography.
Chlorination at Position 6
Chlorination can be accomplished using -chlorosuccinimide (NCS) or sulfuryl chloride (). In a reported protocol, chlorination of 5-bromo-4-methylpyridine-2-carbonitrile with NCS in DCM at 40°C afforded the 6-chloro derivative.
Key Data :
| Parameter | Value |
|---|---|
| Temperature | 40°C |
| Reaction Time | 4 hours |
| Yield | 78% |
Introduction of the Methyl Group
The methyl group at position 4 is often introduced early in the synthesis to leverage its directing effects. Two primary methods are employed:
Direct Alkylation
Alkylation of pyridine derivatives using methyl iodide () or dimethyl sulfate () in the presence of a base (e.g., ):
Limitation : Low regioselectivity in polysubstituted pyridines.
Suzuki-Miyaura Coupling
For late-stage methylation, palladium-catalyzed cross-coupling with methylboronic acid is effective. For instance, 5-bromo-6-chloropyridine-2-carbonitrile underwent Suzuki coupling with methylboronic acid using and in 1,4-dioxane at 100°C.
Optimized Conditions :
| Catalyst | (0.1 eq) |
|---|---|
| Base | (5.0 eq) |
| Solvent | 1,4-Dioxane |
| Temperature | 100°C |
| Yield | 18–22% |
Synthesis of the Methanamine Moiety
Nitrile Reduction
The nitrile group at position 2 is reduced to the primary amine using a nickel-catalyzed borohydride reduction:
-
Suspend 5-bromo-6-chloro-4-methylpyridine-2-carbonitrile (1.0 eq) in methanol.
-
Add (0.4 eq) and (5.0 eq).
-
Stir at room temperature for 3 hours.
-
Acidify with 2 M HCl, extract with DCM, and concentrate.
Gabriel Synthesis
Alternative route via phthalimide substitution:
-
React 2-(bromomethyl)-5-bromo-6-chloro-4-methylpyridine with potassium phthalimide.
-
Hydrolyze with hydrazine to release the free amine.
Advantage : Avoids harsh reducing conditions.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential anticancer properties . Recent studies have shown that it exhibits cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 15.8 | Cytotoxic |
| A549 | 12.3 | Cytotoxic |
| HCT116 | 10.5 | Cytotoxic |
These findings suggest that this compound could serve as a lead in the development of new anticancer drugs, particularly due to its selective toxicity towards cancer cells while sparing normal cells .
The compound's mechanism of action involves interaction with specific molecular targets, acting as a ligand that binds to receptors or enzymes. This binding modulates their activity, leading to alterations in cellular processes and biochemical pathways. Its unique substitution pattern on the pyridine ring enhances its biological activity, making it valuable for further drug development .
Chemical Synthesis
This compound can undergo various synthetic transformations , including:
- Nucleophilic Aromatic Substitution : The bromine and chlorine atoms can be replaced with other functional groups.
- Cross-Coupling Reactions : It can form biaryl compounds through coupling with appropriate partners.
- Reduction and Oxidation Reactions : The halogens or methyl group can be reduced or oxidized to generate different derivatives.
These reactions expand the compound's utility in synthesizing other biologically active molecules .
Case Studies
Several studies have highlighted the effectiveness of this compound in different research contexts:
- Antitumor Activity : In vitro studies demonstrated that the compound significantly inhibited the growth of breast, lung, and colon cancer cells. Further exploration into its structure-activity relationship (SAR) has been conducted to optimize its anticancer efficacy .
- Biochemical Pathway Modulation : Research has indicated that this compound influences key signaling pathways involved in cancer progression, such as mTORC and Pim kinase pathways, which are crucial for cell growth and survival .
Mechanism of Action
The mechanism of action of 1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Steric Considerations : The methyl group at position 4 introduces steric hindrance, which may impact binding interactions in biological systems compared to compounds with smaller substituents.
- Chirality : Ethylamine derivatives like the (R)-configured analog (CAS 953780-70-6) highlight the role of stereochemistry in pharmacological activity, a factor absent in the target compound .
Biological Activity
1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride is a synthetic organic compound with notable biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the presence of halogenated pyridine moieties, enhances its reactivity and potential interactions with various biological targets.
- Molecular Formula : C₇H₉BrClN·HCl
- Molecular Weight : 272 g/mol
- Appearance : White to off-white crystalline powder
- Melting Point : 206–208 °C
- Solubility : Soluble in water and ethanol, slightly soluble in dichloromethane
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent research has shown that compounds with similar structures to this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from pyridine rings with halogen substitutions have demonstrated enhanced activity against Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | Bacillus mycoides | 0.0048 |
| Compound C | C. albicans | 0.039 |
The presence of bromine and chlorine atoms in the compound's structure appears to contribute positively to its antimicrobial efficacy by influencing the electron density around the pyridine ring, thereby enhancing its interaction with microbial targets .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown promising results against various cancer cell lines, indicating that this compound may inhibit cell proliferation and induce apoptosis.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Cell cycle arrest |
| A549 | 26 | Apoptosis induction |
| HepG2 | 17.82 | Inhibition of growth |
The compound's mechanism of action may involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation, such as the PD-1/PD-L1 interaction pathway .
Case Studies and Research Findings
Several case studies have highlighted the biological activity of halogenated pyridine derivatives, including this compound:
- Study on Anticancer Efficacy : A study conducted on various pyridine derivatives showed that those with halogen substitutions exhibited enhanced cytotoxicity against MCF7 and A549 cell lines, correlating with their structural features .
- Antimicrobial Screening : Another study examined a series of pyridine-based compounds for antimicrobial activity, revealing that those with bromine and chlorine substitutions displayed significant inhibitory effects against a range of bacterial strains .
- Mechanistic Insights : Research indicated that the compound may exert its effects through modulation of apoptotic pathways and cell cycle regulation, making it a candidate for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(5-bromo-6-chloro-4-methylpyridin-2-yl)methanamine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves halogenation and amination steps. For example, bromo- and chloro-substituted pyridine precursors can undergo nucleophilic substitution with ammonia or protected amine sources under inert atmospheres (e.g., argon) at elevated temperatures (~140°C). Reaction optimization may include solvent selection (e.g., dichloromethane), catalyst use (e.g., palladium complexes for coupling reactions), and purification via silica gel chromatography . Yield improvements often depend on controlling stoichiometry, reaction time, and protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for amine protection) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR can identify the methyl group (δ ~2.5 ppm for CH), pyridine ring protons (δ ~7–8 ppm), and amine protons (broad signals at δ ~1.5–3.0 ppm). Halogen substituents (Br, Cl) deshield adjacent carbons, aiding structural confirmation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and isotopic patterns from bromine/chlorine.
- X-ray Crystallography : Resolves spatial arrangements of substituents, particularly in diastereomeric salts .
Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?
- Methodology : Common impurities include unreacted halopyridine precursors or dehalogenated byproducts. Mitigation strategies:
- Chromatographic Purification : Use gradient elution (e.g., ethyl acetate/hexane) to separate polar impurities .
- Reaction Monitoring : TLC or HPLC to track intermediate formation.
- Protective Atmospheres : Avoid moisture/oxygen to prevent side reactions (e.g., hydrolysis of amines) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction parameters for scaling up synthesis?
- Methodology : Apply factorial designs to test variables like temperature, catalyst loading, and solvent ratios. For example, a central composite design (CCD) can model nonlinear relationships between reaction time (140–160°C) and yield. Statistical tools (e.g., ANOVA) identify significant factors, reducing trial-and-error approaches . ICReDD’s computational-experimental feedback loop (combining quantum chemical calculations with experimental validation) further narrows optimal conditions .
Q. What mechanistic insights explain low yields in amination steps, and how can they be addressed?
- Methodology : Low yields may arise from steric hindrance due to the 4-methyl group or competing elimination pathways. Solutions:
- Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing decomposition (e.g., Biotage Initiator+ systems) .
- Alternative Amine Sources : Use ammonia in pressurized reactors or amine-borane complexes to improve nucleophilicity .
Q. How can computational methods predict the reactivity of halogenated pyridine derivatives in cross-coupling reactions?
- Methodology : Density functional theory (DFT) calculates activation energies for bond cleavage (e.g., C–Br vs. C–Cl). Reaction path search algorithms (e.g., GRRM) identify transition states, guiding catalyst selection (e.g., Pd(PPh)Cl for Suzuki couplings) . Machine learning models trained on halogenated pyridine datasets can predict regioselectivity .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodology :
- Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., enzyme inhibition vs. cell viability).
- Structural-Activity Relationships (SAR) : Map substituent effects (e.g., bromine’s electron-withdrawing impact on receptor binding) using molecular docking .
- Reproducibility Protocols : Standardize assay conditions (e.g., pH, temperature) to minimize variability .
Q. What stability challenges arise under different storage conditions, and how can they be managed?
- Methodology :
- Accelerated Stability Studies : Expose the compound to heat (40°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis of the amine hydrochloride).
- Stabilizers : Use antioxidants (e.g., BHT) or inert atmospheres (N) for long-term storage .
- Analytical Monitoring : Periodic HPLC-MS checks detect degradation products like dehalogenated analogs .
Tables for Key Data
| Property | Method/Technique | Typical Observations | Reference |
|---|---|---|---|
| Melting Point | Differential Scanning Calorimetry | 180–185°C (decomposition) | |
| Solubility | Shake-Flask Method | >50 mg/mL in DMSO, <1 mg/mL in HO | |
| Reaction Yield Optimization | DoE (Central Composite Design) | 89.4% yield at 140°C, 2 min, argon atmosphere |
Notes
- Computational tools (e.g., ICReDD’s protocols) are critical for modern reaction design .
- Contradictions in data require rigorous statistical validation and mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
